4'-METHYL-[1,1'-BIPHENYL]-4-YL 3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Methylbiphenyl-4-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate is a complex organic compound that belongs to the class of biphenyl derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound, which includes a biphenyl core, a chlorophenyl group, and an isoxazole ring, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methylbiphenyl-4-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate typically involves multi-step organic reactions. One common method involves the coupling of 4’-methylbiphenyl-4-boronic acid with 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4’-Methylbiphenyl-4-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4’-Methylbiphenyl-4-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Mechanism of Action
The mechanism of action of 4’-Methylbiphenyl-4-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromobiphenyl-4-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate
- 4’-Methoxybiphenyl-4-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate
- 4’-Ethylbiphenyl-4-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate
Uniqueness
4’-Methylbiphenyl-4-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate is unique due to the presence of the methyl group on the biphenyl core, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C24H18ClNO3 |
---|---|
Molecular Weight |
403.9g/mol |
IUPAC Name |
[4-(4-methylphenyl)phenyl] 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C24H18ClNO3/c1-15-7-9-17(10-8-15)18-11-13-19(14-12-18)28-24(27)22-16(2)29-26-23(22)20-5-3-4-6-21(20)25/h3-14H,1-2H3 |
InChI Key |
ANNQLKAUEKURAS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.